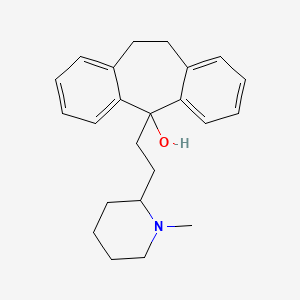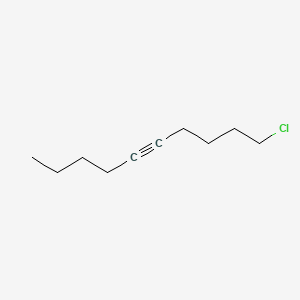
5-Decyne, 1-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Decyne, 1-chloro-: is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. The compound’s molecular formula is C10H17Cl , indicating it consists of ten carbon atoms, seventeen hydrogen atoms, and one chlorine atom. The presence of the triple bond and the chlorine atom makes it a versatile compound in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Elimination Reactions: One common method for synthesizing 5-Decyne, 1-chloro- involves the elimination of hydrogen halides from vicinal dihalides.
Corey-Fuchs Reaction: Another method involves the Corey-Fuchs reaction, where an aldehyde undergoes a series of reactions to eventually form an alkyne.
Industrial Production Methods: Industrial production of 5-Decyne, 1-chloro- often involves large-scale dehydrohalogenation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Hydrogenation: 5-Decyne, 1-chloro- can undergo hydrogenation reactions to form alkanes.
Halogenation: The compound can react with halogens (e.g., chlorine, bromine) to form dihalides.
Hydrohalogenation: This reaction involves the addition of hydrogen halides (e.g., HCl, HBr) to the alkyne, resulting in the formation of haloalkenes.
Common Reagents and Conditions:
Hydrogenation: Palladium or platinum catalysts, high pressure, and temperature.
Halogenation: Chlorine or bromine, room temperature.
Hydrohalogenation: Hydrogen halides, room temperature.
Major Products:
Hydrogenation: Alkanes.
Halogenation: Dihalides.
Hydrohalogenation: Haloalkenes.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Decyne, 1-chloro- involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond and the chlorine atom. The triple bond provides a site for addition reactions, while the chlorine atom can undergo substitution reactions . These properties make it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
1-Decyne: Another alkyne with a triple bond at the first carbon.
4-Octyne: An alkyne with a triple bond at the fourth carbon.
Uniqueness: 5-Decyne, 1-chloro- is unique due to the presence of both a triple bond and a chlorine atom, which allows it to undergo a wider range of chemical reactions compared to other alkynes .
Properties
CAS No. |
54377-34-3 |
|---|---|
Molecular Formula |
C10H17Cl |
Molecular Weight |
172.69 g/mol |
IUPAC Name |
1-chlorodec-5-yne |
InChI |
InChI=1S/C10H17Cl/c1-2-3-4-5-6-7-8-9-10-11/h2-4,7-10H2,1H3 |
InChI Key |
HOROZASJKPUNET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


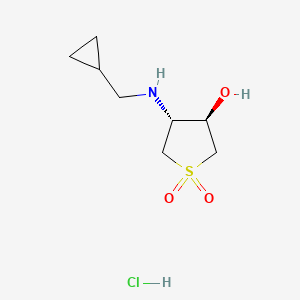

![benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13798659.png)

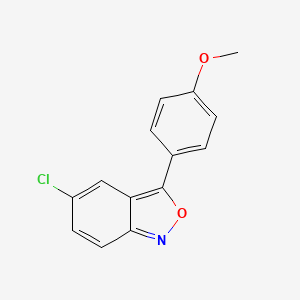
![3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13798686.png)
![(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)
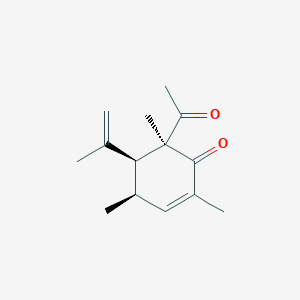
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)
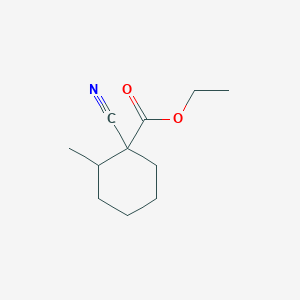
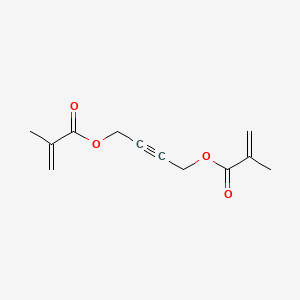
![4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride](/img/structure/B13798736.png)
![N-Phenyl-2-{[5-(2-pyrazinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13798737.png)
